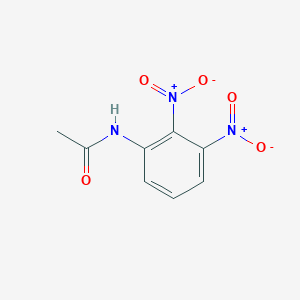

N-(2,3-dinitrophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,3-dinitrophenyl)acetamide, commonly known as DNPA, is a chemical compound that is widely used in scientific research. This compound belongs to the family of dinitrophenyl derivatives and is commonly used as a reagent for the detection and quantification of primary and secondary amines. DNPA is a yellow crystalline solid that is soluble in organic solvents such as ethanol and acetone.

Mécanisme D'action

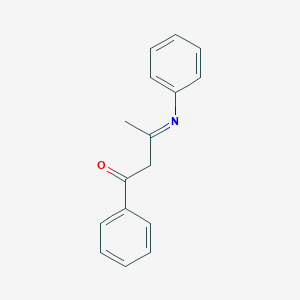

The mechanism of action of DNPA involves the formation of a Schiff base intermediate between DNPA and the primary or secondary amine. This intermediate then undergoes a nucleophilic addition reaction with water, resulting in the formation of a stable yellow-colored product. The reaction is highly specific for primary and secondary amines, and does not react with other functional groups such as carboxylic acids or alcohols.

Effets Biochimiques Et Physiologiques

DNPA is not known to have any significant biochemical or physiological effects. This compound is considered to be relatively non-toxic and non-carcinogenic. However, it should be handled with care, as it can cause skin irritation and respiratory problems if inhaled.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of DNPA is its high specificity for primary and secondary amines. This makes it a valuable reagent for the analysis of amino acids, peptides, and proteins. DNPA is also relatively easy to synthesize and is commercially available at a reasonable cost.

However, there are some limitations to the use of DNPA in lab experiments. One of the main limitations is its sensitivity to pH and temperature. The reaction between DNPA and primary or secondary amines is pH-dependent, and the reaction rate decreases at low pH values. DNPA is also sensitive to temperature, and the reaction rate decreases at low temperatures. Another limitation is that DNPA can react with other functional groups such as carboxylic acids and alcohols, which can interfere with the analysis of primary and secondary amines.

Orientations Futures

There are several future directions for the use of DNPA in scientific research. One potential application is in the analysis of drugs and their metabolites in biological samples. DNPA can be used to selectively detect primary and secondary amine-containing drugs and their metabolites, which can be useful in drug development and pharmacokinetic studies. Another potential application is in the analysis of food and environmental samples. DNPA can be used to detect primary and secondary amines in food and environmental samples, which can be useful in food safety and environmental monitoring.

In conclusion, DNPA is a valuable reagent for the detection and quantification of primary and secondary amines in scientific research. Its high specificity and relative ease of synthesis make it a valuable tool for the analysis of amino acids, peptides, and proteins. However, its sensitivity to pH and temperature and its potential to react with other functional groups limit its use in some applications. Further research is needed to explore the potential applications of DNPA in drug development, food safety, and environmental monitoring.

Méthodes De Synthèse

The synthesis of DNPA can be achieved through the reaction of 2,3-dinitrochlorobenzene with acetamide in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of DNPA as a product. The yield of the reaction can be improved by using a solvent such as methanol or chloroform and by optimizing the reaction conditions such as temperature and reaction time.

Applications De Recherche Scientifique

DNPA is widely used in scientific research as a reagent for the detection and quantification of primary and secondary amines. This compound reacts with primary and secondary amines to form a yellow-colored product that can be detected by UV-Vis spectroscopy. This reaction is widely used in the analysis of amino acids, peptides, and proteins. DNPA is also used in the analysis of drugs and their metabolites, as many drugs contain primary or secondary amine functional groups.

Propriétés

Numéro CAS |

94728-09-3 |

|---|---|

Nom du produit |

N-(2,3-dinitrophenyl)acetamide |

Formule moléculaire |

C8H7N3O5 |

Poids moléculaire |

225.16 g/mol |

Nom IUPAC |

N-(2,3-dinitrophenyl)acetamide |

InChI |

InChI=1S/C8H7N3O5/c1-5(12)9-6-3-2-4-7(10(13)14)8(6)11(15)16/h2-4H,1H3,(H,9,12) |

Clé InChI |

YTGWKOHORKGMHD-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=C(C(=CC=C1)[N+](=O)[O-])[N+](=O)[O-] |

SMILES canonique |

CC(=O)NC1=C(C(=CC=C1)[N+](=O)[O-])[N+](=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![n-[2-Methyl-5-(propan-2-yl)phenyl]formamide](/img/structure/B181193.png)